

# 4,5-Dinitrobenzene-1,2-diamine molecular structure and bonding

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## Compound of Interest

Compound Name: 4,5-Dinitrobenzene-1,2-diamine

Cat. No.: B1587645

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An In-Depth Technical Guide to the Molecular Structure and Bonding of **4,5-Dinitrobenzene-1,2-diamine**

## Introduction

**4,5-Dinitrobenzene-1,2-diamine**, also known as 4,5-dinitro-o-phenylenediamine, is an organic compound featuring a benzene core substituted with two adjacent amino (-NH<sub>2</sub>) groups and two adjacent nitro (-NO<sub>2</sub>) groups.<sup>[1][2]</sup> Its molecular formula is C<sub>6</sub>H<sub>6</sub>N<sub>4</sub>O<sub>4</sub>, and it has a molecular weight of approximately 198.14 g/mol.<sup>[1]</sup> This molecule serves as a significant building block in organic synthesis and as a versatile ligand in coordination chemistry. The specific arrangement of electron-donating amino groups and strongly electron-withdrawing nitro groups in an ortho configuration creates a unique electronic environment that dictates its structural properties, reactivity, and potential for intramolecular interactions. This guide provides a detailed examination of its molecular structure, bonding characteristics, and the experimental methodologies used for its synthesis and characterization.

Identifier	Value	Source
IUPAC Name	4,5-dinitrobenzene-1,2-diamine	<a href="#">[2]</a>
CAS Number	32690-28-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>4</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	198.14 g/mol	<a href="#">[1]</a>
Appearance	Dark green crystalline powder	<a href="#">[1]</a>
SMILES	C1=C(C(=CC(=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])N)N	<a href="#">[1]</a> <a href="#">[3]</a>
InChI Key	PC5IZKSNIWJKSK-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>

## Molecular Geometry and Intramolecular Bonding

The structure of **4,5-Dinitrobenzene-1,2-diamine** is defined by the steric and electronic interplay of its four substituents. The strong electron-withdrawing nature of the two nitro groups significantly influences the electron density of the aromatic ring and the basicity of the amino groups.[\[1\]](#)

A critical feature of the molecule's conformation is the presence of strong intramolecular hydrogen bonds. These bonds form between a hydrogen atom of each amino group and an oxygen atom of the adjacent nitro group (N-H $\cdots$ O). This interaction is crucial for stabilizing a nearly planar conformation of the molecule. Similar intramolecular N-H $\cdots$ O hydrogen bonds have been observed in related crystal structures, such as 4,6-Dinitrobenzene-1,3-diamine, where they are a dominant factor in determining the molecular geometry.[\[4\]](#)[\[5\]](#) This planarity is a result of the energetically favorable six-membered ring formed by the hydrogen bond.

The electron-withdrawing effect of the nitro groups reduces the proton affinity of the amino substituents compared to unsubstituted phenylenediamines.[\[1\]](#) Consequently, the amino groups are less basic and participate in protonation equilibria, forming monoprotonated and diprotonated species under acidic conditions.[\[1\]](#)

Caption: 2D structure of **4,5-Dinitrobenzene-1,2-diamine** with potential intramolecular hydrogen bonding.

## Intermolecular Interactions and Crystal Structure

In the solid state, molecules of dinitro-diaminobenzene derivatives pack into extended structures through a network of intermolecular hydrogen bonds. While specific crystallographic data for **4,5-Dinitrobenzene-1,2-diamine** is not detailed in the provided results, analysis of closely related isomers provides significant insight. For instance, 4-nitrobenzene-1,2-diamine forms a pleated-sheet, two-dimensional structure held together by N-H…O hydrogen bonds, creating a complex three-dimensional network.<sup>[6][7]</sup> Similarly, 4,6-Dinitrobenzene-1,3-diamine exhibits both intramolecular and intermolecular N-H…O hydrogen bonds that link molecules into sheets.<sup>[4]</sup> It is highly probable that **4,5-Dinitrobenzene-1,2-diamine** adopts a similar packing strategy, utilizing its four N-H donors and four nitro-oxygen acceptors to form a stable, hydrogen-bonded crystal lattice. These interactions are fundamental to its physical properties, such as its solid-state nature and solubility characteristics.<sup>[1]</sup>

## Synthesis and Reactivity

The synthesis of **4,5-Dinitrobenzene-1,2-diamine** typically involves a multi-step process, often starting from a more readily available benzene derivative. A common strategy is the reduction of a corresponding dinitro precursor.

## Experimental Protocol: Synthesis via Reduction

This protocol outlines a general method for the synthesis of an aromatic diamine from its dinitro precursor, adapted from procedures for similar compounds.<sup>[8]</sup> The synthesis of the precursor, 1,2-diamino-4,5-dinitrobenzene, often starts with the nitration of 1,2-dimethoxybenzene (veratrole), followed by demethylation and subsequent amination, or reduction of a suitable tetranitro compound. A key step is the reduction of the nitro groups.

Objective: To reduce the nitro groups of a dinitro-aromatic precursor to form **4,5-Dinitrobenzene-1,2-diamine**. (Note: This describes the reduction of a precursor to the diamine, for instance, from a tetranitrobenzene derivative). A more direct synthesis involves the dinitration of 1,2-phenylenediamine, though this can be challenging to control. A common precursor is 1,2-diiodo-4,5-dinitrobenzene.

**Materials:**

- 1,2-Diiodo-4,5-dinitrobenzene (or other suitable precursor)
- Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Concentrated Hydrochloric Acid (HCl)
- Ethyl Ether
- Ice bath

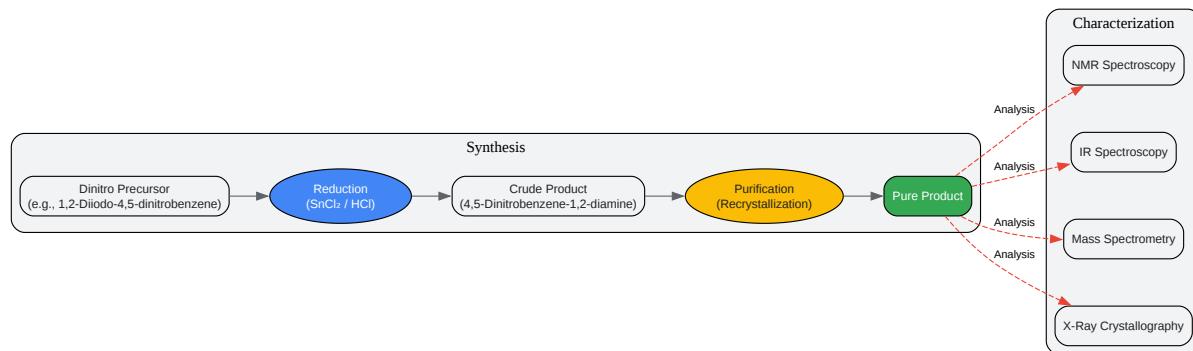
**Procedure:**

- Preparation of Reducing Agent: Dissolve an excess of Tin(II) chloride dihydrate (e.g., 10 molar equivalents) in concentrated HCl with gentle heating (e.g., 60 °C).[8]
- Reaction Setup: In a separate flask, suspend the dinitro precursor (1 molar equivalent) in a small volume of concentrated HCl. Cool this suspension in an ice bath.
- Reduction: Add the prepared  $\text{SnCl}_2/\text{HCl}$  solution dropwise to the cooled suspension of the dinitro compound.
- Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture (e.g., at 60 °C) for an extended period (e.g., 24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[8]
- Workup: Cool the reaction mixture to room temperature. The product may precipitate as a salt.
- Isolation: Filter the solid product and wash it sequentially with 2M HCl and ethyl ether to remove unreacted starting material and tin salts.[8]
- Purification: The resulting 1,2-diamino-4,5-diiodobenzene can then be further processed if needed, or if starting from a different precursor, the final product is obtained and can be recrystallized from a suitable solvent system like DMSO/methanol.[1]

## Chemical Reactivity

The reactivity of **4,5-Dinitrobenzene-1,2-diamine** is governed by its functional groups:

- Reduction: The nitro groups can be further reduced to amines, opening pathways to tetra-amino benzene derivatives.[\[1\]](#)
- Condensation: The adjacent amino groups can readily undergo condensation reactions with dicarbonyl compounds to form heterocyclic structures like quinoxalines.
- Ligand Behavior: The molecule can act as a tetradeятate ligand, capable of binding to metal ions using its four nitrogen atoms. It has shown a particular affinity for binding chloride ions.[\[1\]](#)



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Caption: Workflow for the synthesis and characterization of **4,5-Dinitrobenzene-1,2-diamine**.

# Spectroscopic and Crystallographic Characterization

The definitive identification and structural elucidation of **4,5-Dinitrobenzene-1,2-diamine** rely on a combination of spectroscopic and crystallographic techniques.

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  NMR spectroscopy would show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the four substituents.  $^{13}\text{C}$  NMR would reveal the signals for the different carbon atoms in the benzene ring.
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to N-H stretching vibrations of the primary amine groups (typically in the  $3300\text{-}3500\text{ cm}^{-1}$  region), and asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro groups (around  $1500\text{-}1550\text{ cm}^{-1}$  and  $1300\text{-}1350\text{ cm}^{-1}$ , respectively).
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (198.14 g/mol).[1][3]
- X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and the details of both intramolecular and intermolecular hydrogen bonding.[4][6]

## Applications in Research and Development

The unique structure of **4,5-Dinitrobenzene-1,2-diamine** makes it a valuable compound in several areas:

- Synthesis of Heterocycles: The 1,2-diamine functionality is a classic precursor for the synthesis of various heterocyclic systems, particularly benzimidazoles and quinoxalines, which are important scaffolds in medicinal chemistry.
- Coordination Chemistry: As a multidentate ligand, it is used to synthesize coordination complexes. Its ability to bind specific anions like chloride suggests potential applications in the development of chemical sensors.[1]

- Materials Science: The extensive hydrogen bonding capabilities and the presence of nitro groups, known for their role in energetic materials and nonlinear optics, make this compound and its derivatives interesting for materials science research.

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